molecular formula C7H13O5PS B033344 Methacrifos CAS No. 62610-77-9

Methacrifos

Cat. No. B033344
CAS RN: 62610-77-9
M. Wt: 240.22 g/mol
InChI Key: NTAHCMPOMKHKEU-AATRIKPKSA-N
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Description

Methacrifos is a chemical compound with the molecular formula C7H13O5PS . It is also known by other names such as (2E)-3-[(Diméthoxyphosphorothioyl)oxy]-2-méthylacrylate de méthyle .


Molecular Structure Analysis

The molecular structure of Methacrifos consists of carbon ©, hydrogen (H), oxygen (O), phosphorus (P), and sulfur (S) atoms . The exact structure can be represented by the InChI string: InChI=1S/C7H13O5PS/c1-6(7(8)9-2)5-12-13(14,10-3)11-4/h5H,1-4H3/b6-5+ .


Physical And Chemical Properties Analysis

Methacrifos has a molecular weight of 240.214 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Pesticide Analysis

Methacrifos is often used in multiresidue pesticide analysis . This method allows for the simultaneous determination of multiple pesticides, including Methacrifos . It’s particularly useful in the analysis of food products, where it’s important to detect and quantify the presence of various pesticides .

Environmental Fate Studies

Methacrifos is subject to environmental fate studies . These studies aim to understand how Methacrifos behaves in the environment, including its degradation, transportation, and accumulation in various environmental compartments .

Eco-Toxicity Studies

Methacrifos is also used in eco-toxicity studies . These studies assess the potential harmful effects of Methacrifos on different organisms in the ecosystem, such as plants, animals, and microorganisms .

Human Health Risk Assessment

The potential impact of Methacrifos on human health is another area of research . This involves assessing the risks associated with exposure to Methacrifos, either through direct contact, ingestion of contaminated food or water, or inhalation .

Development of Analytical Methods

Methacrifos is used in the development and validation of new analytical methods . For example, it can be used to test the efficiency of new sample preparation techniques or to evaluate the performance of new analytical instruments .

Studies on Pesticide Resistance

Research on Methacrifos also includes studies on pesticide resistance . These studies aim to understand how pests develop resistance to Methacrifos and to develop strategies to manage this resistance .

Safety And Hazards

Methacrifos is classified as harmful if swallowed and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, and exposure should be minimized.

properties

IUPAC Name

methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O5PS/c1-6(7(8)9-2)5-12-13(14,10-3)11-4/h5H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAHCMPOMKHKEU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=COP(=S)(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\OP(=S)(OC)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058144
Record name Methacrifos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methacrifos

CAS RN

62610-77-9
Record name trans-Methacrifos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62610-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacrifos [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062610779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methacrifos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-((dimethoxyphosphinothioyl)oxy)-2-methyl-, methyl ester, (E)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHACRIFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJE7U43O5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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